molecular formula C18H12FN5O3 B1394467 1-{5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1326856-71-6

1-{5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1394467
CAS No.: 1326856-71-6
M. Wt: 365.3 g/mol
InChI Key: MBUHBSFZNZCXIJ-UHFFFAOYSA-N
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Description

1-{5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-5-methyl-1H-pyrazole-4-carboxylic acid is a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), a key receptor tyrosine kinase implicated in cell survival, proliferation, and differentiation in hematopoietic cells. This compound has demonstrated significant research value in the field of oncology, particularly in the study of acute myeloid leukemia (AML), where internal tandem duplication (ITD) mutations in the FLT3 gene represent a common and aggressive driver of disease progression. Its mechanism of action involves competitively binding to the ATP-binding pocket of FLT3, thereby inhibiting its autophosphorylation and subsequent downstream signaling through critical pathways such as STAT5, MAPK, and PI3K/Akt. This targeted inhibition leads to cell cycle arrest and the induction of apoptosis in FLT3-dependent cancer cell lines. Research utilizing this inhibitor has been pivotal in elucidating the role of FLT3-ITD signaling in leukemogenesis and in validating FLT3 as a therapeutic target. It serves as an essential pharmacological tool for in vitro and in vivo studies aimed at understanding resistance mechanisms and developing novel combination therapies for FLT3-mutant cancers. The compound's structure, featuring a 1,2,4-oxadiazole scaffold linked to a pyrazole-carboxylic acid core, is characteristic of kinase inhibitors designed for high affinity and selectivity.

Properties

IUPAC Name

1-[5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-5-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN5O3/c1-10-14(18(25)26)9-21-24(10)15-7-4-12(8-20-15)17-22-16(23-27-17)11-2-5-13(19)6-3-11/h2-9H,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUHBSFZNZCXIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=NC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime and Acyl Chloride Method

  • The classical approach, first reported by Tiemann and Krüger in 1884, involves reacting amidoximes with acyl chlorides under solvent-free or mild conditions to form 1,2,4-oxadiazoles.
  • This method often suffers from low yields, long reaction times, and the formation of by-products, making purification challenging.
  • Catalysts such as tetrabutylammonium fluoride (TBAF) or pyridine can improve reaction efficiency and yields.

Amidoxime and Activated Carboxylic Acid Derivatives

  • Amidoximes react with carboxylic acid esters (methyl, ethyl), anhydrides, or activated acids using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), CDI (carbonyldiimidazole), TBTU, or T3P (propylphosphonic anhydride).
  • This approach generally provides better yields (50–97%) and cleaner products with easier work-up than the acyl chloride method.
  • The use of T3P as an activating agent is particularly effective, yielding 87–97% product in short reaction times (0.5–6 hours) at moderate temperatures (~80 °C).

Cycloaddition of Nitriles and Nitrile Oxides

  • Another synthetic route involves 1,3-dipolar cycloaddition between nitriles and nitrile oxides to form the oxadiazole ring.
  • This method can be advantageous for introducing diverse substituents and heterocyclic rings but is less commonly applied for complex molecules like the target compound.

Specific Preparation of 1-{5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-5-methyl-1H-pyrazole-4-carboxylic acid

The synthesis of this compound can be logically divided into three main segments:

Synthesis of the 3-(4-fluorophenyl)-1,2,4-oxadiazole Moiety

  • Starting from 4-fluorobenzonitrile, amidoxime formation is achieved by reaction with hydroxylamine hydrochloride under basic conditions.
  • The amidoxime intermediate then undergoes cyclization with a suitable carboxylic acid derivative or activated ester to form the 1,2,4-oxadiazole ring.
  • Optimized reaction conditions involve refluxing in toluene or polar aprotic solvents with bases like potassium carbonate and coupling agents such as T3P to improve yield and purity.

Coupling with Pyridin-2-yl Moiety

  • The 1,2,4-oxadiazole intermediate is then coupled with a 2-substituted pyridine derivative, often via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to introduce the pyridin-2-yl substituent at the 5-position of the oxadiazole ring.
  • The choice of catalyst, ligand, base, and solvent is critical for achieving high regioselectivity and yield.

Construction of the 5-methyl-1H-pyrazole-4-carboxylic Acid Unit

  • The pyrazole ring bearing the 5-methyl and 4-carboxylic acid substituents is typically synthesized separately by condensation of appropriate β-ketoesters with hydrazines.
  • The pyrazole carboxylic acid is then linked to the pyridinyl-oxadiazole intermediate via N-alkylation or direct coupling, depending on the synthetic route.
  • Alternatively, the pyrazole ring can be constructed after assembling the oxadiazole-pyridine core by introducing the carboxylic acid functionality through selective oxidation or hydrolysis.

Representative Reaction Conditions and Yields

Step Starting Materials Reagents/Conditions Yield (%) Notes
1 4-Fluorobenzonitrile + Hydroxylamine hydrochloride Base (NaOH), reflux in ethanol/water 70–85 Amidoxime formation
2 Amidoxime + Activated carboxylic acid (e.g., acid chloride or ester) T3P, triethylamine, toluene, 80 °C, 3–6 h 87–97 Cyclization to 1,2,4-oxadiazole
3 1,2,4-Oxadiazole intermediate + 2-bromopyridine Pd catalyst, ligand, base, DMF, 80–100 °C 60–85 Cross-coupling to attach pyridinyl group
4 Pyrazole precursor + hydrazine derivative Acidic or basic conditions, reflux 65–80 Pyrazole ring formation
5 Coupling of pyrazole carboxylic acid with pyridinyl-oxadiazole Amide bond formation conditions or N-alkylation 50–75 Final compound assembly

Analytical and Purification Considerations

  • Purification is commonly achieved by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
  • Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, IR spectroscopy, and elemental analysis to confirm structure and purity.
  • The presence of fluorine in the phenyl ring is confirmed by 19F NMR and characteristic IR bands.

Summary of Key Research Findings

  • The amidoxime-carboxylic acid cyclization remains the most reliable and widely used method for constructing the 1,2,4-oxadiazole core with high yields and functional group tolerance.
  • Use of modern coupling reagents like T3P significantly improves reaction efficiency and product purity.
  • Cross-coupling techniques enable the introduction of pyridinyl and other heteroaryl groups with high selectivity.
  • The modular approach to pyrazole ring synthesis allows for flexibility in introducing various substituents, including the carboxylic acid group.
  • The overall synthetic route requires careful optimization of reaction conditions to maximize yield and minimize by-products, especially due to the molecule’s structural complexity.

Chemical Reactions Analysis

Types of Reactions

1-{5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-5-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 1-{5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-5-methyl-1H-pyrazole-4-carboxylic acid exhibit a range of biological activities:

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, derivatives have shown comparable efficacy to standard anti-inflammatory drugs such as diclofenac sodium in various in vivo models . The mechanism often involves the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.

Antimicrobial Activity

Compounds containing oxadiazole and pyrazole moieties have been investigated for their antimicrobial properties. In vitro studies demonstrated significant activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, making them candidates for further development as antimicrobial agents .

Antitumor Activity

Research has indicated that certain pyrazole derivatives possess anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The specific mechanisms often involve modulation of cell signaling pathways related to cell proliferation and survival .

Case Studies

Several case studies illustrate the applications of this compound in drug discovery:

Case Study 1: Anti-inflammatory Activity

A series of pyrazole derivatives were synthesized and tested for anti-inflammatory activity using carrageenan-induced paw edema models in rats. The results indicated that specific substitutions on the pyrazole ring enhanced anti-inflammatory effects significantly compared to control groups .

Case Study 2: Antimicrobial Efficacy

In another study, derivatives were screened against multiple bacterial strains. The findings revealed that certain compounds exhibited potent antibacterial activity at low concentrations, suggesting their potential as lead candidates for new antibiotics .

Mechanism of Action

The mechanism of action of 1-{5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 3-[1-(4-Fluorophenyl)-1H-Pyrazol-4-yl]-1,2,4-Oxadiazole-5-Carboxylate (CAS 1333915-48-2)

Structural Similarities :

  • Shares a 1-(4-fluorophenyl)-pyrazole scaffold linked to a 1,2,4-oxadiazole ring.
  • Both compounds contain a pyridine/oxadiazole hybrid system.

Key Differences :

  • Substituent at Position 5 : The target compound has a methyl group, while the analog features an ethyl ester. The ester group increases lipophilicity (logP ~2.8 vs. ~1.9 for the carboxylic acid), impacting membrane permeability .
  • Bioactivity : The carboxylic acid in the target compound enhances hydrogen-bonding capacity, making it more suitable for ionic interactions in enzyme binding sites compared to the ester derivative.
Property Target Compound Ethyl Ester Analog
Molecular Formula C₁₉H₁₃FN₆O₃ C₁₄H₁₁FN₄O₃
Molecular Weight 416.35 g/mol 326.27 g/mol
Key Functional Group Carboxylic Acid Ethyl Ester
Calculated logP ~1.9 ~2.8

1-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylic Acid

Structural Similarities :

  • Both compounds have a pyrazole-carboxylic acid core.
  • Substituted pyridine rings are present in both structures.

Key Differences :

  • Substituent Effects : The analog contains electron-withdrawing trifluoromethyl (-CF₃) and chloro groups, which increase electronegativity and oxidative stability. In contrast, the target compound’s methyl and 4-fluorophenyl groups provide moderate electron-withdrawing effects .
  • Biological Implications : The -CF₃ groups in the analog may enhance binding to hydrophobic protein pockets, whereas the oxadiazole in the target compound improves π-π stacking with aromatic residues .
Property Target Compound Trifluoromethyl Analog
Molecular Formula C₁₉H₁₃FN₆O₃ C₁₂H₅ClF₆N₃O₂
Molecular Weight 416.35 g/mol 380.63 g/mol
Key Substituents 4-Fluorophenyl, Methyl -CF₃, -Cl
Electronic Effects Moderate EWG Strong EWG

N-Substituted Pyrazoline Derivatives (e.g., 3-(4-Fluorophenyl)-5-Phenyl-4,5-Dihydro-1H-Pyrazole-1-Carbaldehyde)

Structural Similarities :

  • Fluorophenyl-substituted pyrazole/pyrazoline cores.

Key Differences :

  • Functional Groups : The aldehyde/carbonyl groups in N-substituted pyrazolines may confer reactivity toward nucleophiles, unlike the stable carboxylic acid in the target compound .

Q & A

Q. What are the optimal synthetic routes for this compound?

Methodological Answer: The synthesis typically involves multi-step protocols:

Cyclocondensation : React ethyl acetoacetate with phenylhydrazine derivatives to form the pyrazole core .

Oxadiazole Formation : Use a nitrile intermediate and hydroxylamine hydrochloride under reflux to introduce the 1,2,4-oxadiazole ring .

Coupling Reactions : Employ Suzuki-Miyaura cross-coupling to attach the 4-fluorophenyl-pyridine moiety to the pyrazole core .

Hydrolysis : Convert ester intermediates to the carboxylic acid using NaOH/EtOH (1:1 v/v) at 60°C .
Key Considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is the compound characterized spectroscopically?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6d_6 to confirm proton environments and carbon assignments. The 4-fluorophenyl group shows distinct aromatic splitting patterns (~7.2–8.1 ppm), while the pyrazole methyl group appears as a singlet near 2.5 ppm .
  • FTIR : Identify carboxylic acid O–H stretches (~2500–3000 cm1^{-1}) and C=O peaks (~1700 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 406.0921) .

Advanced Research Questions

Q. How can contradictions in spectral data be resolved?

Methodological Answer: Contradictions often arise from tautomerism or impurities:

  • 2D NMR (COSY, HSQC, HMBC) : Resolve ambiguous proton-carbon correlations, particularly in the pyridine-oxadiazole region .
  • X-ray Crystallography : Determine the solid-state structure to validate bond lengths and angles (e.g., C–N in oxadiazole at ~1.31 Å) .
  • Purity Assessment : Use HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to confirm >98% purity .

Q. What computational methods predict the compound’s reactivity and binding modes?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to assess electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic attack sites .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2). The 4-fluorophenyl group shows π-π stacking with Phe518 in COX-2’s active site .

Q. How does structural modification of the 4-fluorophenyl-oxadiazole moiety affect bioactivity?

Methodological Answer:

  • SAR Studies : Synthesize analogs with electron-withdrawing (e.g., –NO2_2) or donating (–OCH3_3) groups on the phenyl ring. Test inhibition of TNF-α via ELISA; fluorinated analogs show 3–5× higher activity due to enhanced hydrophobic interactions .
  • Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (oxadiazole N) and hydrophobic regions (fluorophenyl) using Schrödinger’s Phase .

Q. How to address stability issues in aqueous buffers?

Methodological Answer:

  • pH-Dependent Stability : Incubate the compound in PBS (pH 2.0–9.0) at 37°C for 24h. Monitor degradation via HPLC. Carboxylic acid derivatives are stable at pH 4–6 but hydrolyze rapidly under alkaline conditions .
  • Lyophilization : For long-term storage, lyophilize with trehalose (1:1 w/w) to prevent aggregation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-5-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
1-{5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-5-methyl-1H-pyrazole-4-carboxylic acid

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